10-Dodecylacridine Orange Bromide
Overview
Description
It is widely used in biological experiments due to its ability to selectively stain inner mitochondrial membranes . This compound is particularly valuable in research for its multifunctional properties, allowing researchers to observe and analyze cell structures, track biomolecules, and evaluate cell functions .
Preparation Methods
The synthesis of 10-Dodecylacridine Orange Bromide typically involves the reaction of acridine orange with dodecyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Dodecylacridine Orange Bromide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties, making it useful for studying oxidative stress in cells.
Reduction: Reduction reactions can also impact the dye’s fluorescence, providing insights into cellular redox states.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Dodecylacridine Orange Bromide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: The dye is employed to stain and visualize cellular structures, track biomolecules, and monitor cellular functions.
Medicine: It is used in diagnostic applications to detect and study various diseases, including cancer.
Industry: The compound is used in textile dyeing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 10-Dodecylacridine Orange Bromide involves its ability to selectively bind to inner mitochondrial membranes. This binding is not dependent on membrane potential, making it a reliable tool for studying mitochondrial function. The dye’s fluorescence properties allow researchers to monitor changes in mitochondrial activity and cellular health .
Comparison with Similar Compounds
10-Dodecylacridine Orange Bromide is unique compared to other similar compounds due to its specific staining properties and hydrophobic nature. Similar compounds include:
Acridine Orange: A widely used fluorescent dye with different staining properties.
Rhodamine 123: Another mitochondrial dye, but its staining is membrane potential-dependent.
These comparisons highlight the uniqueness of this compound in its ability to provide consistent and reliable staining of mitochondrial membranes without being influenced by membrane potential .
Biological Activity
10-Dodecylacridine Orange Bromide (DAOB) is a synthetic fluorescent dye that has garnered attention for its biological activity, particularly in the fields of cellular biology and biochemistry. Its unique properties allow it to selectively stain inner mitochondrial membranes, making it a valuable tool for various scientific applications.
The primary mechanism of action for this compound involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation can disrupt normal DNA functions, leading to unwinding of the DNA helix and inhibition of DNA polymerase activity, which is critical for DNA replication and transcription. The compound’s hydrophobic nature allows it to penetrate cellular membranes effectively, targeting mitochondria where it can provide insights into mitochondrial function and integrity.
Target Interaction
- Target : Inner mitochondrial membranes and nucleic acids (DNA/RNA)
- Mode of Action : Intercalation with nucleic acids
- Result : Disruption of DNA replication and mitochondrial membrane potential .
Applications in Research
This compound is utilized in various biological experiments due to its fluorescence properties, which enable researchers to visualize cellular structures and monitor cellular functions. Key applications include:
- Cell Staining : Used to stain mitochondria in live cells, allowing for real-time observation of mitochondrial dynamics.
- Fluorescence Microscopy : Employed in fluorescence microscopy to analyze cell physiology and the cell cycle.
- Oxidative Stress Studies : The compound's reactivity with oxidizing agents makes it suitable for studying oxidative stress in cells .
Case Studies
Several studies have highlighted the effectiveness of DAOB in biological assays:
-
Mitochondrial Function Analysis :
- Research demonstrated that DAOB effectively stains mitochondria in various cell lines, providing insights into mitochondrial health and function under different experimental conditions.
- Detection of Bacterial Load :
- Cancer Research :
Comparative Analysis
A comparison table illustrates how this compound stands against similar compounds:
Compound | Target | Mode of Action | Unique Features |
---|---|---|---|
This compound | Mitochondria & DNA | Intercalation | Selective mitochondrial staining |
Acridine Orange | Nucleic Acids | Intercalation | Metachromatic properties; broader usage |
Rhodamine 123 | Mitochondria | Membrane potential-dependent | Limited by membrane potential variations |
Future Directions
Ongoing research aims to enhance the therapeutic potency and selectivity of acridine derivatives like this compound. Future studies may focus on:
Properties
IUPAC Name |
10-dodecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLXOOPBSHMQJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.